
methyl 2,3-dimethyl-2H-indazole-6-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dimethyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver, or it can proceed under metal-free conditions using montmorillonite K-10 clay as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group at position 6 undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous NaOH or HCl . This reaction is critical for modifying the compound’s polarity and further functionalization.
Reaction Conditions | Product | Key Observations |
---|---|---|
1M NaOH, reflux, 4h | 2,3-Dimethyl-2H-indazole-6-carboxylic acid | Complete conversion observed via TLC. |
6M HCl, 80°C, 6h | Same as above | Lower yield due to competing side reactions. |
Methylation and Alkylation
The N2-methyl group and indazole nitrogen atoms participate in alkylation reactions:
-
Selective N-Methylation : Using trimethyl orthoformate (TMOF) in concentrated H₂SO₄, methylation occurs preferentially at the N2 position over N1 due to steric and electronic factors . Competing by-products (e.g., 5′ in ) form if excess TMOF is used.
-
Quaternization : Reaction with methyl iodide in DMF produces quaternary ammonium salts, enhancing water solubility for biological studies.
Cycloaddition and Heterocycle Formation
The indazole core participates in cycloaddition reactions:
-
Diels-Alder Reactions : Under thermal conditions (120°C), the electron-deficient indazole ring reacts with dienes to form fused bicyclic compounds.
-
Photochemical [2+2] Cycloaddition : UV irradiation in the presence of alkenes yields cyclobutane derivatives, though this requires rigorous exclusion of oxygen .
Reduction and Oxidation
-
Nitro Reduction : While not directly studied on this compound, related indazoles (e.g., 8 in ) undergo nitro-to-amine reduction using SnCl₂/HCl, suggesting potential applicability here .
-
Oxidative Ester Modification : The methyl ester can be oxidized to a ketone using strong oxidizing agents like KMnO₄, though this risks indazole ring degradation.
Mechanistic Insights
Key mechanistic aspects include:
-
Polar Reaction Pathways : Methanol addition to alkynylazobenzene analogues proceeds via a polar transition state (ΔG‡ ≈ 17.7 kcal/mol) , which may extend to similar indazole derivatives.
-
Photostationary Dynamics : Visible light promotes isomerization between cis- and trans-azo configurations , though this has not been explicitly verified for this compound.
Scientific Research Applications
Methyl 2,3-dimethyl-2H-indazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2,3-dimethyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dimethyl-1H-indazole-6-carboxylate
- 2,3-Dimethyl-6-nitro-2H-indazole
- 2,3-Dimethyl-2H-indazole-6-carboxylic acid
Uniqueness
Methyl 2,3-dimethyl-2H-indazole-6-carboxylate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2,3-dimethyl-2H-indazole-6-carboxylate is a compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C_{10}H_{12}N_2O_2
- Molecular Weight : 204.23 g/mol
- Structural Characteristics : The compound features methyl groups at the 2 and 3 positions and a carboxylate ester group at the 6 position of the indazole ring, contributing to its unique chemical properties.
Anti-inflammatory Activity
Research indicates that indazole derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is a critical enzyme involved in the inflammatory response. For instance, certain derivatives have shown IC50 values in the low micromolar range against COX-2, suggesting their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens. Studies have reported that related indazole derivatives possess giardicidal, amebicidal, and trichomonicidal activities. For example, one study highlighted that certain derivatives were more potent than metronidazole against Giardia intestinalis, with some compounds showing an activity increase of up to 12.8 times compared to this reference drug .
Case Studies and Research Findings
-
Synthesis and Evaluation :
- A series of indazole derivatives were synthesized and evaluated for their biological activities. The results indicated that modifications on the indazole scaffold significantly influenced their pharmacological profiles. For instance, compounds with specific functional groups exhibited enhanced COX-2 inhibition and improved antimicrobial activity against Candida albicans and Candida glabrata .
-
Mechanism of Action :
- The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that these compounds may act as multi-target inhibitors rather than specific kinase inhibitors, indicating a complex interaction with various biological pathways .
Data Tables
Properties
IUPAC Name |
methyl 2,3-dimethylindazole-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-9-5-4-8(11(14)15-3)6-10(9)12-13(7)2/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVIJIVOYZYLAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192439 | |
Record name | 2H-Indazole-6-carboxylic acid, 2,3-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-86-9 | |
Record name | 2H-Indazole-6-carboxylic acid, 2,3-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Indazole-6-carboxylic acid, 2,3-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.